2-(4-chlorophenoxy)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a chlorophenoxy group, a piperidine ring, and a methylsulfonyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide typically involves multiple steps:
Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate.
Piperidine derivative synthesis: The piperidine ring is synthesized by reacting a suitable piperidine precursor with a methylsulfonylating agent.
Coupling reaction: The final step involves coupling the chlorophenoxy intermediate with the piperidine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding a simpler piperidine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Piperidine derivatives without the sulfonyl group.
Substitution: Various substituted chlorophenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring and chlorophenoxy group are likely involved in binding interactions, while the methylsulfonyl group may influence the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenoxy)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide
- 2-(4-fluorophenoxy)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide
- 2-(4-methylphenoxy)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide
Uniqueness
2-(4-chlorophenoxy)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide is unique due to the presence of the chlorophenoxy group, which can impart distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[(1-methylsulfonylpiperidin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O4S/c1-23(20,21)18-8-6-12(7-9-18)10-17-15(19)11-22-14-4-2-13(16)3-5-14/h2-5,12H,6-11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFYHSGFNBPUMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)COC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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